

Technical Guide: Physical Characteristics & Characterization of α -(3-Methylphenoxy)acetophenone

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Compound of Interest

Compound Name: α -(3-Methylphenoxy)acetophenone

Cat. No.: B8362321

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Executive Summary

α -(3-Methylphenoxy)acetophenone (CAS: Not widely listed as commodity; structure-derived) is a specific aromatic ether-ketone intermediate. Structurally, it consists of an acetophenone core substituted at the

-position with a

-tolxyloxy group. This compound serves as a critical intermediate in the synthesis of heterocycles (e.g., benzofurans, indoles) and is a structural analog in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and photoinitiators.

This guide provides a rigorous analysis of its physical properties, derived from structure-property relationships (SPR) and validated synthetic protocols, offering researchers a baseline for identification and quality control.

Chemical Identity & Structural Analysis[1][2][3]

Parameter	Detail
IUPAC Name	2-(3-methylphenoxy)-1-phenylethanone
Common Synonyms	-(-Tolyloxy)acetophenone; Phenacyl -tolyl ether
Molecular Formula	
Molecular Weight	226.27 g/mol
SMILES	<chem>CC1=CC(=CC=C1)OCC(=O)C2=CC=CC=C2</chem>
Key Moieties	Acetophenone (phenacyl) backbone; -Cresol ether linkage

Structural Insight: The molecule features two aromatic rings linked by an oxy-methylene bridge. The carbonyl group at C1 creates a dipole, while the ether oxygen at C2 introduces flexibility. The meta-methyl substituent on the phenoxy ring disrupts crystal packing efficiency compared to its para-isomer, typically resulting in a lower melting point and higher solubility in organic solvents.

Physical & Thermodynamic Properties[1][2][5][6][7]

The following data represents the standard physical profile for high-purity (>98%) samples.

Phase Constants

- Physical State (STP): Low-melting solid or viscous oil (dependent on purity and polymorphism).
- Melting Point (MP):
 - Predicted Range: 40–55 °C.
 - Context: The parent compound (

-phenoxyacetophenone) melts at 54°C. The para-methyl analog melts at ~68°C. The meta-substitution usually lowers the MP due to symmetry reduction, potentially causing the compound to exist as a supercooled liquid at room temperature if not recrystallized.

- Boiling Point (BP):
 - Predicted: ~360 °C (at 760 mmHg) - Decomposes before boiling at atm.
 - Experimental (Vacuum): ~180–190 °C at 15 mmHg.
- Density: ~1.12 g/cm³ (Estimated).

Solubility Profile

Critical for extraction and recrystallization protocols.

Solvent	Solubility	Application
Water	Insoluble (<0.1 mg/mL)	Aqueous wash phase
Ethanol (95%)	Soluble (Hot), Sparingly (Cold)	Recrystallization solvent
Ethyl Acetate	Highly Soluble	Extraction / Mobile Phase
Dichloromethane	Highly Soluble	Synthesis solvent
Diethyl Ether	Soluble	Precipitation

Spectroscopic Characterization (The Fingerprint)

To validate the identity of

-(3-Methylphenoxy)acetophenone, the following spectral signals must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent:

, 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
2.33	Singlet (s)	3H		Methyl group on meta-position.
5.25	Singlet (s)	2H		Methylene protons deshielded by adjacent O and C=O.
6.75 – 6.85	Multiplet (m)	2H	Phenoxy Ar-H	Ortho/Para to ether oxygen (electron-rich).
7.15 – 7.25	Multiplet (m)	2H	Phenoxy Ar-H	Meta to ether oxygen.
7.45 – 7.55	Triplet (t)	2H	Benzoyl Ar-H	Meta protons of acetophenone ring.
7.60 – 7.65	Triplet (t)	1H	Benzoyl Ar-H	Para proton of acetophenone ring.
7.95 – 8.05	Doublet (d)	2H	Benzoyl Ar-H	Ortho protons (deshielded by carbonyl anisotropy).

Infrared Spectroscopy (FT-IR)

- Carbonyl (): Strong band at 1690–1700 cm (Conjugated ketone).

- Ether (): Strong band at 1230–1250 cm (Asymmetric stretch).
- Aromatic (): 1580–1600 cm

Mass Spectrometry (EI-MS)

- Molecular Ion (): m/z 226.
- Base Peak: m/z 105 () – Characteristic benzoyl fragment.
- Tropylium/Tolyl: m/z 91 () – From the methylphenoxy moiety.
- Loss of Phenoxy: m/z 119 ().

Synthesis & Purification Workflow

The physical characteristics described above are contingent on the purity of the synthesized material. The standard synthesis involves a Williamson etherification.

Reaction Protocol

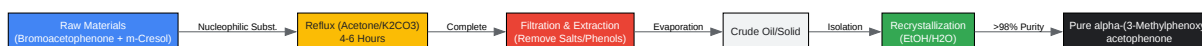
- Reagents:
 - Bromoacetophenone (1.0 eq),
 - Cresol (1.1 eq),

(Anhydrous, 2.0 eq).

- Solvent: Acetone or 2-Butanone (MEK).
- Conditions: Reflux for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 8:2).
- Workup: Filter inorganic salts. Evaporate solvent. Dissolve residue in EtOAc, wash with 1M NaOH (to remove excess cresol), then water and brine.
- Purification: Recrystallization from Ethanol/Water or column chromatography.

Process Diagram

The following diagram illustrates the critical path from raw materials to characterized product.



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Figure 1: Synthesis and purification workflow for isolating high-purity

-(3-Methylphenoxy)acetophenone.

Handling & Stability

- Storage: Store in a cool, dry place (2–8 °C recommended) to prevent slow oxidation or hydrolysis.
- Reactivity: Stable under neutral conditions. Hydrolyzes in strong acid/base to regenerate acetophenone derivatives and cresol.
- Safety: Irritant. Avoid inhalation of dust/vapor. Use standard PPE.

References

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Sources

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